2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride
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Overview
Description
2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and octanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-azaspiro[34]octan-7-one hydrochloride typically involves the reaction of a suitable precursor with an amine source under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as precursor preparation, cyclization, amination, and salt formation, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or spiro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted spiro compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
- 2,6-Diazaspiro[3.4]octan-7-one derivatives
Uniqueness
2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-amino-6-azaspiro[3.4]octan-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-5-1-7(2-5)3-6(10)9-4-7;/h5H,1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJVRKMVTJKEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)NC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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